
4-Hydroxy-3-(2-phenylpropyl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a benzopyran core with a hydroxy group at the 4-position and a phenylpropyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with phenylpropionic acid in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a dihydrocoumarin derivative .
科学的研究の応用
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticoagulant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of fragrances, dyes, and optical brighteners.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its fragrant properties and use in perfumes.
4-Hydroxycoumarin: A derivative with potent anticoagulant activity, used in the synthesis of warfarin.
3-Benzyl-4-hydroxycoumarin: Similar in structure but with a benzyl group instead of a phenylpropyl group.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylpropyl group at the 3-position differentiates it from other coumarin derivatives and contributes to its unique properties .
特性
CAS番号 |
101723-37-9 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC名 |
4-hydroxy-3-(2-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-12(13-7-3-2-4-8-13)11-15-17(19)14-9-5-6-10-16(14)21-18(15)20/h2-10,12,19H,11H2,1H3 |
InChIキー |
MRBCLNRJYQYXMK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C2=CC=CC=C2OC1=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


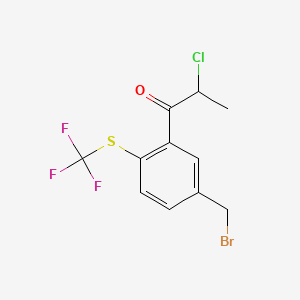
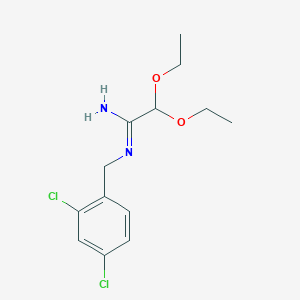
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
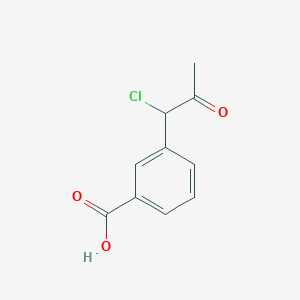




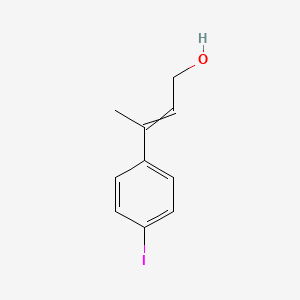
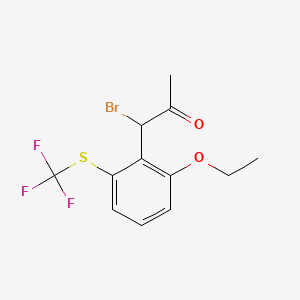
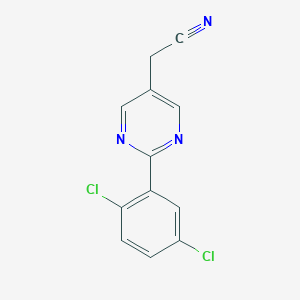
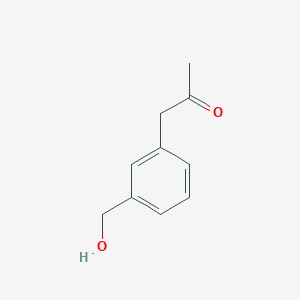

![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
